Glycidyl 4-toluenesulfonate: A Comprehensive Technical Review
Glycidyl 4-toluenesulfonate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Glycidyl 4-toluenesulfonate, also known as glycidyl tosylate, is a versatile bifunctional molecule containing both an epoxide ring and a tosylate leaving group. This unique structure makes it a valuable reagent in organic synthesis and a key building block in polymer chemistry and material science. Its applications extend into the pharmaceutical field, where it serves as an intermediate and a tool for developing novel therapeutic agents. This document provides an in-depth guide to its chemical properties, experimental protocols, and significant applications.
Core Chemical and Physical Properties
Glycidyl 4-toluenesulfonate is typically a white to off-white solid or a colorless liquid, depending on its purity and the ambient temperature.[1][2] Its key physical and chemical data are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6746-81-2 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₄S | [1][3] |
| Molecular Weight | 228.26 g/mol (or 228.27 g/mol ) | [1][3] |
| Appearance | White to Off-White Solid or Colorless Liquid | [1][2][3] |
| Boiling Point | 95-100 °C at 0.01 Torr | [3] |
| Melting Point | 46.0 to 50.0 °C | |
| Density | ~1.310 g/cm³ (Predicted) | [3] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol. | [2][3] |
| Storage Conditions | Store at -20°C or 0-8°C under an inert atmosphere.[1][3] Moisture sensitive. |
Reactivity and Applications
The reactivity of glycidyl 4-toluenesulfonate is dominated by the electrophilic nature of the epoxide ring and the excellent leaving group ability of the tosylate moiety. This allows it to participate in a variety of organic reactions, including displacement, addition, and ring-opening reactions.[3][4]
Key Applications:
-
Polymer Chemistry: It is widely used as a monomer and cross-linking agent in the synthesis of epoxy resins.[1] Its incorporation enhances the mechanical properties, thermal stability, adhesion, and flexibility of coatings, adhesives, and composite materials, making them suitable for demanding applications in the aerospace and automotive industries.[1]
-
Material Science: The compound is employed for surface modification, improving the adhesion and compatibility of different materials, which is particularly useful in the electronics industry for enhancing circuit board performance.[1]
-
Organic Synthesis: As a versatile reagent, it is used to introduce the glycidyl group into various molecules. It is instrumental in the development and validation of chiral HPLC methods for screening asymmetric epoxidation processes.[3][4]
-
Pharmaceuticals and Drug Development: Glycidyl 4-toluenesulfonate and related structures are explored for their potential as alkylating agents.[6] Alkylating agents can covalently modify biological macromolecules like proteins and DNA, a mechanism leveraged in some anticancer drugs.[6] It is also used in drug formulation, particularly in developing controlled-release systems to improve the bioavailability of active pharmaceutical ingredients.[1] Some p-toluenesulfonate compounds are considered potential genotoxic impurities that may form during drug manufacturing processes and require careful monitoring.[7]
Figure 1: Key application areas stemming from the core chemical compound.
Experimental Protocols
Detailed methodologies are crucial for the effective use and analysis of Glycidyl 4-toluenesulfonate.
Synthesis Protocol: Two-Phase Reaction
A common method for preparing glycidyl tosylate involves the reaction of glycidol with p-toluenesulfonyl chloride. An efficient process can be conducted using a two-phase system to improve yield and purity.[8] This method often starts with 3-chloro-1,2-propanediol, which is first converted to glycidol in situ.[8]
Materials:
-
3-chloro-1,2-propanediol
-
Inorganic base (e.g., Sodium Hydroxide)
-
p-toluenesulfonyl chloride (TsCl)
-
Tertiary amine (e.g., Triethylamine)
-
Organic solvent (e.g., Toluene)
-
Water
Procedure:
-
Glycidol Formation: 3-chloro-1,2-propanediol is treated with an inorganic base, such as sodium hydroxide, in an aqueous solution to induce cyclization and form glycidol.[8]
-
Two-Phase Reaction Setup: The resulting aqueous glycidol solution is combined with an organic solvent (e.g., toluene) to create a two-phase system.
-
Tosylation: p-toluenesulfonyl chloride, dissolved in the organic solvent, and a tertiary amine are added to the reaction mixture under controlled temperature conditions (e.g., 0-5°C).[8] The tertiary amine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: The reaction is stirred for several hours and can be monitored by techniques like Thin Layer Chromatography (TLC) or HPLC to determine completion.
-
Work-up and Isolation: Upon completion, the organic layer is separated, washed with water and/or brine, and then dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is obtained by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography to yield high-purity glycidyl 4-toluenesulfonate.[8]
Figure 2: A step-by-step workflow for the synthesis of glycidyl 4-toluenesulfonate.
Purification Protocol: Recrystallization
For solid glycidyl tosylate, recrystallization is an effective purification method.
Procedure:
-
Dissolve the crude material in a minimum amount of a suitable boiling solvent or solvent mixture (e.g., benzene and ether).[9]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath or refrigerator to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Dry the purified product under vacuum.
Analytical Protocol: HPLC-UV for Quantification
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for assessing the purity of glycidyl 4-toluenesulfonate and quantifying it, especially when it is present as a potential impurity in pharmaceutical substances.[7]
Instrumentation & Conditions (Example):
-
HPLC System: A system with a sensitive UV detector, such as a Diode Array Detector (DAD).[7]
-
Column: A reverse-phase column, for example, a Thermo Scientific™ Acclaim™ Polar Advantage II (150 x 2.1 mm, 2.2 µm).[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 15 mM ammonium acetate) and an organic solvent (e.g., methanol).[7]
-
Flow Rate: ~0.3 mL/min.[7]
-
Column Temperature: 35 °C.[7]
-
Detection Wavelength: 225 nm.[7]
-
Injection Volume: 10 µL.[7]
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of Glycidyl 4-toluenesulfonate in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.[7]
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a suitable solvent to achieve a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Biological Interactions
The epoxide group of glycidyl 4-toluenesulfonate is an electrophilic moiety that can react with nucleophiles. In a biological context, this reactivity allows it to act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids.[6]
The proposed mechanism involves the nucleophilic attack by functional groups on proteins (e.g., thiol groups of cysteine, imidazole groups of histidine) or DNA bases, leading to the opening of the epoxide ring and the formation of a stable covalent adduct. This modification can alter the structure and function of the biomolecule, which is the basis for the cytotoxic effects observed in some anticancer alkylating agents.[6]
Figure 3: Reaction pathway of the glycidyl moiety with biological nucleophiles.
Safety and Handling
Glycidyl 4-toluenesulfonate should be handled with care, following standard laboratory safety procedures.
-
Hazards: It may be moderately irritating to the eyes and skin.[10][11] Inhalation or ingestion may be harmful.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Handle in a well-ventilated area or under a chemical fume hood.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases.[10][12] It is also sensitive to moisture.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[3][12] Recommended storage temperatures range from -20°C to 8°C.[1][3]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. GLYCIDYL 4-TOLUENESULFONATE - Safety Data Sheet [chemicalbook.com]
- 3. GLYCIDYL 4-TOLUENESULFONATE CAS#: 6746-81-2 [m.chemicalbook.com]
- 4. GLYCIDYL 4-TOLUENESULFONATE | 6746-81-2 [chemicalbook.com]
- 5. Glycidyl 4-Toluenesulfonate | LGC Standards [lgcstandards.com]
- 6. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. conncoll.edu [conncoll.edu]
- 11. westliberty.edu [westliberty.edu]
- 12. fishersci.com [fishersci.com]
